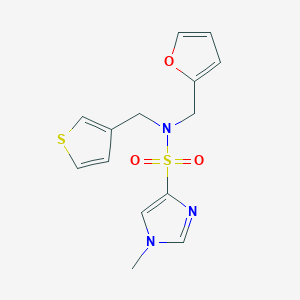

N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide

Description

N-(Furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide is a sulfonamide derivative featuring a 1H-imidazole core substituted at the 4-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with two distinct heteroaromatic substituents: a furan-2-ylmethyl group and a thiophen-3-ylmethyl group. This structural motif is notable for combining electron-rich heterocycles (furan and thiophene) with a sulfonamide pharmacophore, which is often associated with biological activity, including enzyme inhibition or antimicrobial properties .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S2/c1-16-9-14(15-11-16)22(18,19)17(7-12-4-6-21-10-12)8-13-3-2-5-20-13/h2-6,9-11H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYQHJFTKMGZJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of furan-2-ylmethanol with thiophen-3-ylmethanol in the presence of a base to form the corresponding sulfonamide. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .

Scientific Research Applications

N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Derivatives

The compound belongs to a broader class of N,N-disubstituted imidazole-4-sulfonamides. Key structural analogues include:

(±)-[N-(Thiophen-3-ylmethyl)-N-{cis-2-[(4-cyanophenyl)(3-methyl-3H-imidazol-4-ylmethyl)amino]cyclopentyl}]-1-methyl-1H-imidazole-4-sulfonamide (6c) Structural Differences: While the target compound has a furan-2-ylmethyl substituent, 6c incorporates a cyclopentylamine group linked to a 4-cyanophenyl moiety. Synthesis Yield: 54% (via alkylation with thiophen-3-ylmethyl bromide) .

[N-(Furan-2-ylmethyl),N-{2-[(4-Cyanophenyl)-(3-methyl-3H-imidazol-4-ylmethyl)-amino]-ethyl}] 1-Methyl-1H-imidazole-4-sulfonamide (1aj) Structural Differences: This analogue replaces the thiophen-3-ylmethyl group with an ethylenediamine-linked 4-cyanophenyl unit. Synthesis: Prepared via reductive amination of furan-2-carbaldehyde with an amine precursor, yielding 4.41 (metric unspecified, possibly yield or activity) . Key Feature: The ethylenediamine spacer may improve solubility or conformational flexibility compared to the target compound’s rigid heterocyclic substituents.

S-Alkylated 1,2,4-Triazoles (Compounds 10–15 in )

- Structural Differences : These compounds feature a triazole core instead of imidazole and include sulfonylphenyl groups.

- Spectroscopic Data : IR bands for C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) confirm tautomeric stabilization, a feature absent in the target compound due to its sulfonamide structure .

Electronic and Steric Effects of Heterocyclic Substituents

- Furan vs.

- Dual Heterocyclic Substitution: The combination of furan and thiophene in the target compound may synergistically modulate electronic properties, solubility, and metabolic stability compared to monosubstituted analogues like 6c or 1aj.

Biological Activity

N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Furan and Thiophene Rings : These heterocyclic moieties contribute to the compound's reactivity and biological interactions.

- Imidazole Core : This component is known for its role in various biological processes, including enzyme inhibition.

The molecular formula of the compound is with a molecular weight of approximately 294.34 g/mol.

The biological activity of N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : The imidazole ring can interact with metal ions, modulating the activity of various enzymes. This interaction is crucial in inhibiting targets such as kinases and proteases.

- Receptor Binding : The furan and thiophene rings may facilitate π-π stacking interactions with aromatic amino acids in receptor sites, enhancing binding affinity.

Antiviral Properties

Research indicates that compounds similar to N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide exhibit significant antiviral activity. For instance, derivatives containing imidazole and furan scaffolds have shown efficacy against viral enzymes such as NS5B RNA polymerase, with IC50 values indicating strong inhibitory effects at low concentrations (e.g., IC50 values around 0.35 μM) .

Antimicrobial Activity

Studies have demonstrated that related compounds possess antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. For example, some thiazole derivatives showed MIC values lower than neomycin, indicating their potential as effective antimicrobial agents .

Case Studies

- Antiviral Activity Against HCV

- Antimicrobial Efficacy

Research Findings

| Study | Target | Activity | IC50/MIC Values |

|---|---|---|---|

| Study A | HCV NS5B | Antiviral | 0.35 μM |

| Study B | S. aureus | Antibacterial | < 10 μg/mL |

| Study C | E. coli | Antibacterial | < 10 μg/mL |

Q & A

Q. Q1. What are the established synthetic routes for N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide?

Synthesis typically involves multi-step alkylation and sulfonamide coupling. For example:

- Step 1 : Imidazole core functionalization via nucleophilic substitution, as seen in similar compounds using K₂CO₃ in DMF at room temperature .

- Step 2 : Dual alkylation with furan-2-ylmethyl and thiophen-3-ylmethyl groups, analogous to methods for N,N-disubstituted imidazoles in (e.g., 2-(furan-2-yl)-4,5-diphenyl-1H-imidazole synthesis) .

- Step 3 : Sulfonamide formation using sulfonyl chlorides under inert conditions.

Q. Q2. How is the structural integrity of this compound validated post-synthesis?

Standard characterization includes:

- FT-IR : Confirmation of sulfonamide (S=O stretching ~1350 cm⁻¹) and imidazole rings (C=N ~1600 cm⁻¹) .

- NMR : ¹H/¹³C NMR to resolve methyl, furan, and thiophene substituents (e.g., thiophen-3-ylmethyl protons at δ 4.5–5.0 ppm) .

- Elemental Analysis : Matching calculated vs. experimental C, H, N, S content (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. Q3. How can reaction yields be optimized for the dual alkylation step, given steric hindrance from bulky substituents?

Methodological Approach :

- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency .

- Optimize temperature (e.g., 40–50°C) to balance reaction rate and byproduct formation .

Data Contradiction : reports 60–75% yields at RT, while notes higher yields (80%) at 50°C for similar systems. This suggests temperature-dependent steric effects .

Q. Q4. What computational strategies predict the compound’s biological activity, given its structural complexity?

Approach :

- Docking Studies : Align the compound with target proteins (e.g., enzymes with imidazole-binding sites) using software like AutoDock. highlights similar methods for triazole-thiazole hybrids .

- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants for furan/thiophene) with activity .

- MD Simulations : Assess stability of sulfonamide-protein interactions over 100-ns trajectories .

Key Finding : Thiophene’s electron-rich nature may enhance binding to hydrophobic pockets, as seen in fluorophenyl-imidazole analogs .

Q. Q5. How should researchers resolve contradictions in spectroscopic data between synthetic batches?

Case Example : Discrepancies in ¹H NMR methyl peaks (δ 2.5 vs. 2.7 ppm) could arise from:

- Solvent Polarity : DMSO-d₆ vs. CDCl₃ shifts .

- Tautomerism : Imidazole ring proton exchange affecting peak splitting .

Resolution :

Repeat NMR in standardized solvent (e.g., CDCl₃).

Use 2D NMR (COSY, HSQC) to assign ambiguous signals .

Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. Q6. What are the implications of furan vs. thiophene substituents on the compound’s stability under acidic conditions?

Experimental Design :

Q. Q7. How can researchers design analogs to improve aqueous solubility without compromising activity?

Strategy :

- Introduce polar groups (e.g., hydroxyl, carboxyl) on the imidazole ring’s periphery, as in ’s peptidomimetic compounds .

- Balance logP values (target 1–3) using substituents like methoxy or amino groups .

Case Study : Adding a 4-fluorophenyl group (logP reduction by 0.5) improved solubility in ’s pyrazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.